molecular formula C11H14O3 B3381527 4-(3-Methoxyphenyl)butanoic acid CAS No. 24743-11-1

4-(3-Methoxyphenyl)butanoic acid

Cat. No.: B3381527
CAS No.: 24743-11-1
M. Wt: 194.23 g/mol
InChI Key: XVNAQBXAGBAWEE-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)butanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of a methoxybenzene derivative with a butanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(3-Hydroxyphenyl)butanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 4-(3-Methoxyphenyl)butanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(3-Hydroxyphenyl)butanoic acid

    Reduction: 4-(3-Methoxyphenyl)butanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(3-Methoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. Additionally, its structural features allow it to interact with cellular receptors, potentially modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)butanoic acid
  • 4-(3-Hydroxyphenyl)butanoic acid
  • 4-(3-Methylphenyl)butanoic acid

Uniqueness

4-(3-Methoxyphenyl)butanoic acid is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature imparts distinct chemical properties, such as increased electron density on the aromatic ring, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-(3-methoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-14-10-6-2-4-9(8-10)5-3-7-11(12)13/h2,4,6,8H,3,5,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNAQBXAGBAWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301971
Record name 4-(3-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24743-11-1
Record name NSC147640
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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